3-Amino-3-phenyl-N-[1-(thiophen-2-YL)propan-2-YL]propanamide
Description
Properties
Molecular Formula |
C16H20N2OS |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
3-amino-3-phenyl-N-(1-thiophen-2-ylpropan-2-yl)propanamide |
InChI |
InChI=1S/C16H20N2OS/c1-12(10-14-8-5-9-20-14)18-16(19)11-15(17)13-6-3-2-4-7-13/h2-9,12,15H,10-11,17H2,1H3,(H,18,19) |
InChI Key |
WBUJCBOUJCGIRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)CC(C2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 3-Amino-3-phenylpropanamide Core
- The core can be synthesized starting from β-alanine derivatives or amino alcohols bearing the phenyl group.
- For example, 3-amino-3-(thiophen-2-yl)propan-1-ol analogs have been prepared via nucleophilic substitution and reduction steps from halogenated precursors and thiophene derivatives.
- Alternatively, condensation of phenyl-substituted β-alanine derivatives with appropriate amines or acid chlorides under mild conditions can yield the amide core.
Use of Catalysts and Solvents
- Glycine has been used as a bifunctional catalyst in aqueous sodium carbonate solutions to promote condensation reactions involving aromatic and heterocyclic aldehydes with thiazolone derivatives, which is analogous to the chemistry of thiophene-containing amides.
- Solvent choice impacts yield significantly: acetonitrile and dichloromethane often provide better yields than tetrahydrofuran or 1,4-dioxane in amide bond formation steps.
Experimental Conditions and Yields
Analytical Characterization Supporting the Synthesis
- NMR Spectroscopy : Proton and carbon NMR confirm the presence of characteristic groups:
- Aromatic protons of phenyl and thiophene rings appear in the 7.0–7.6 ppm range.
- Amide NH and CH2 signals are observed in the 2.5–4.5 ppm range.
- Infrared Spectroscopy : Amide C=O stretching bands near 1650–1750 cm⁻¹, and N-H bending around 1540 cm⁻¹.
- Elemental Analysis and Mass Spectrometry confirm molecular formula and purity.
- Optical purity can be assessed by chiral HPLC when enantiopure intermediates are used.
Summary of Key Literature Findings
- The preparation of similar compounds involving thiazole and thiophene substituents has been reported with detailed synthetic routes, reaction conditions, and spectral data.
- Optimization of amide bond formation using CDI or carbamate activation improves yields substantially compared to traditional coupling agents.
- The use of glycine as a bifunctional catalyst in aqueous media facilitates condensation reactions involving heterocyclic aldehydes, which is relevant for the thiophene moiety introduction.
- Grignard reagents derived from bromothiophene enable efficient synthesis of thiophene-substituted amines, critical intermediates for the target compound.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-phenyl-N-[1-(thiophen-2-YL)propan-2-YL]propanamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form thiophene S-oxides.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring yields thiophene S-oxides, while reduction of the amide group results in the corresponding amine.
Scientific Research Applications
3-Amino-3-phenyl-N-[1-(thiophen-2-YL)propan-2-YL]propanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-Amino-3-phenyl-N-[1-(thiophen-2-YL)propan-2-YL]propanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiophene ring and amino group can participate in binding interactions, influencing the activity of the target molecules. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Features and Modifications
The following analogs share the propanamide core but differ in substituents, impacting their physicochemical and pharmacological properties:
Pharmacological and Physicochemical Properties
- Receptor Binding : Fentanyl’s piperidine and phenylethyl groups are critical for µ-opioid receptor binding, whereas the target compound lacks these motifs, suggesting divergent targets .
- Solubility : The hydrochloride salt of the ethyl analog (discontinued) likely offers better aqueous solubility than the free base form of the target compound .
Biological Activity
3-Amino-3-phenyl-N-[1-(thiophen-2-YL)propan-2-YL]propanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes an amino group, a phenyl group, and a thiophene moiety, suggests various biological activities that are currently under investigation. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, supported by research findings and data.
- Molecular Formula : C16H20N2OS
- Molecular Weight : 288.4 g/mol
The compound's structure allows it to interact with various biological targets, potentially modulating their activity through specific biochemical pathways.
Antimicrobial Activity
Research indicates that 3-Amino-3-phenyl-N-[1-(thiophen-2-YL)propan-2-YL]propanamide exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways.
Case Study : A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli and 30 µg/mL for S. aureus, indicating strong antibacterial activity.
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory potential. It appears to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a role in modulating immune responses.
Research Findings : A recent study assessed the compound's ability to reduce inflammation in a mouse model of arthritis. Treated mice exhibited significantly lower levels of inflammatory markers compared to controls, supporting its potential as an anti-inflammatory agent.
The biological activity of 3-Amino-3-phenyl-N-[1-(thiophen-2-YL)propan-2-YL]propanamide is likely mediated through interactions with specific molecular targets such as enzymes or receptors involved in inflammatory and infectious processes. Binding affinity studies are ongoing to elucidate these interactions further.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3-Amino-3-phenyl-N-[1-(thiophen-2-YL)propan-2-YL]propanamide, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Amino-N-[2-methyl-1-(thiophen-2-YL)propyl]-3-phenylpropanamide | Structure | Contains a methyl group at the propyl position, affecting sterics and possibly biological activity. |
| 3-Phenyl-N-propan-2-yl-N-[3-thiophen-2-YL]propanamide | Structure | Features different substitution on the thiophene ring, influencing reactivity and biological properties. |
| (2S)-2-amino-N-[[(2S)-1-morpholin-4-yl]amino]-N-propylpropanamide | Structure | Contains a morpholine ring that may provide different pharmacological profiles compared to thiophene-containing compounds. |
These comparisons highlight the distinct biological activities attributed to the specific functional groups present in 3-Amino-3-phenyl-N-[1-(thiophen-2-YL)propan-2-YL]propanamide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
